molecular formula C23H31NO2 B1385704 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine CAS No. 1040693-36-4

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine

Cat. No.: B1385704
CAS No.: 1040693-36-4
M. Wt: 353.5 g/mol
InChI Key: RAJWPDPCPAUCGI-UHFFFAOYSA-N
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Preparation Methods

The preparation of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine involves several synthetic routes. One common method includes the reaction of 4-(2-cyclohexylethoxy)aniline with 4-methoxyphenethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, this compound is used in medicinal chemistry research to explore its potential as a therapeutic agent, although it is not currently approved for clinical use .

Mechanism of Action

The exact mechanism of action of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-[2-(4-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2/c1-25-22-11-7-20(8-12-22)15-17-24-21-9-13-23(14-10-21)26-18-16-19-5-3-2-4-6-19/h7-14,19,24H,2-6,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWPDPCPAUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=CC=C(C=C2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188375
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040693-36-4
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-4-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040693-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(2-Cyclohexylethoxy)phenyl]-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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